REACTION_SMILES
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[CH3:23][CH2:24][OH:25].[Cl-:1].[Fe:22].[NH4+:2].[OH2:3].[OH:4][CH2:5][CH2:6][N:7]([c:8]1[c:9]([C:10]#[N:11])[cH:12][c:13]([N+:16]([O-:17])=[O:18])[cH:14][cH:15]1)[CH2:19][CH2:20][OH:21]>>[OH:4][CH2:5][CH2:6][N:7]([c:8]1[c:9]([C:10]#[N:11])[cH:12][c:13]([NH2:16])[cH:14][cH:15]1)[CH2:19][CH2:20][OH:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Fe]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cc([N+](=O)[O-])ccc1N(CCO)CCO
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Name
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Type
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product
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Smiles
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N#Cc1cc(N)ccc1N(CCO)CCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |